2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Description
Properties
Molecular Formula |
C8H5BrF3NO3 |
|---|---|
Molecular Weight |
300.03 g/mol |
IUPAC Name |
2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c9-4-2-5(13)3(7(14)15)1-6(4)16-8(10,11)12/h1-2H,13H2,(H,14,15) |
InChI Key |
WPYWZOWGEDSUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This molecule is a highly functionalized aromatic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is of particular interest in drug discovery for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols.
Introduction: The Significance of Trifluoromethoxylated Aromatics
Molecules bearing a trifluoromethoxy (OCF3) group often exhibit desirable pharmacological and biological properties.[1][2] The incorporation of this "super-methoxy" group can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. However, the facile synthesis of trifluoromethoxylated aromatic compounds remains a formidable challenge in organic synthesis.[2] 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid represents a versatile scaffold, incorporating an amino group for further derivatization, a bromine atom for cross-coupling reactions, and a carboxylic acid for amide bond formation, making it a valuable intermediate in medicinal chemistry.[3]
Proposed Synthetic Pathway: A Multi-step Approach
Caption: Detailed experimental workflow for the synthesis.
Materials and Reagents
-
2-amino-5-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Acetic anhydride
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) [2]* Cesium carbonate (Cs2CO3) [2]* Chloroform (dry and degassed) [1]* N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF, anhydrous) [4]* Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M and concentrated)
Step-by-Step Procedure
Step 1: Protection of 2-amino-5-hydroxybenzoic acid
-
Esterification: In a round-bottom flask, dissolve 2-amino-5-hydroxybenzoic acid in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture until the reaction is complete (monitored by TLC). Cool to room temperature, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-hydroxybenzoate.
-
Acylation: To the crude ester, add acetic anhydride and heat the mixture. After completion, cool the reaction and pour it into ice water to precipitate the product. Filter the solid, wash with water, and dry to obtain methyl 2-acetamido-5-hydroxybenzoate.
Step 2: Trifluoromethylation
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 2-acetamido-5-hydroxybenzoate in dry, degassed chloroform. [1]2. Add Togni Reagent II (1.2 equivalents) and a catalytic amount of cesium carbonate (10 mol%). [1]3. Stir the reaction mixture at room temperature for 16-24 hours. [1]4. Upon completion, quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 2-acetamido-5-(trifluoromethoxy)benzoate.
Step 3: Bromination
-
In a clean, dry round-bottom flask, dissolve the product from Step 2 in anhydrous DMF. [4]2. Cool the flask to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 2-acetamido-4-bromo-5-(trifluoromethoxy)benzoate.
Step 4: Deprotection
-
Dissolve the purified product from Step 3 in a mixture of THF and water.
-
Add an excess of lithium hydroxide (e.g., 4-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until both the ester and amide have been hydrolyzed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl until a precipitate forms (pH ~3-4).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid.
Characterization
The identity and purity of the final compound should be confirmed by a combination of spectroscopic methods and chromatography.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), with coupling patterns determined by their relative positions. The amine (-NH2) and carboxylic acid (-OH) protons will appear as broad singlets, and their chemical shifts may vary with solvent and concentration. |
| ¹³C NMR | Expect signals for the carboxyl carbon (~170 ppm), aromatic carbons attached to electronegative atoms (O, N, Br), and the trifluoromethoxy carbon (a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the -OCF3 group is expected. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹). [5] |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]+ and an [M+2]+ peak of similar intensity, which is characteristic of a monobrominated compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| HPLC | Purity should be ≥95% as determined by HPLC analysis. |
Safety and Handling
-
General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [4]* Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): Lachrymator and should be handled with care. [4] * Togni Reagents: Handle with care as with all electrophilic fluorine-containing compounds.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
-
Product Hazards: The final product should be treated as potentially harmful if swallowed, in contact with skin, or inhaled, similar to related halo- and amino-benzoic acids. [6]
Conclusion
The synthetic pathway and characterization methods outlined in this guide provide a robust framework for the preparation and validation of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This versatile building block holds considerable promise for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The provided protocols, grounded in established chemical principles and supported by authoritative references, are designed to ensure both scientific integrity and experimental success.
References
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Feng, P., & Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
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Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, 26862864. [Link]
-
Hojczyk, K. N., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition in English, 53(52), 14559–14563. [Link]
- Google Patents. (n.d.). CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
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JoVE. (2022, September 25). Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. YouTube. [Link]
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Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Subaru. [Link]
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Subaru. (n.d.). 2-Amino-4-Bromo-5-Fluorobenzaldehyde: A Versatile Building Block. Subaru. [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. PubChem. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Pure Synth. (n.d.). 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Pure Synth. [Link]
-
IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. [Link]
-
Carl ROTH. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid, 100 g. Carl ROTH. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Beilstein Journals. [Link]
-
PubMed. (2011, July 15). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. PubChem. [Link]
-
ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. ResearchGate. [Link]
-
PubChemLite. (n.d.). 2-amino-4-bromo-5-fluorobenzoic acid (C7H5BrFNO2). PubChemLite. [Link]
-
NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook. [Link]
-
Oakwood Chemical. (n.d.). 2-Amino-5-bromo-4-fluorobenzoic acid. Oakwood Chemical. [Link]
-
ACS Omega. (2025, September 19). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Organic Syntheses. [Link]
-
CORE. (2006, October 30). MALDI TOF/TOF Tandem Mass Spectrometry as a New Tool for Amino Acid Analysis. CORE. [Link]
-
ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass. ChemRxiv. [Link]
-
GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. GNPS. [Link]
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Spectroscopic data (NMR, IR, MS) for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Abstract: This guide provides a comprehensive methodological and predictive framework for the spectroscopic analysis of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. Recognizing the absence of publicly available, consolidated experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it offers an expert interpretation of predicted spectral data, drawing upon established principles and analogous data from structurally related compounds. The objective is to equip researchers with the necessary tools to acquire, interpret, and validate the structural identity and purity of this compound, a critical step in chemical synthesis and pharmaceutical development.
Introduction: The Imperative for Spectroscopic Characterization
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a substituted anthranilic acid derivative. Its molecular architecture, featuring a bromine atom, an amino group, and a trifluoromethoxy group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is an increasingly important substituent in drug design, often used to enhance metabolic stability, lipophilicity, and binding affinity.
Before any novel compound can advance in a development pipeline, its chemical identity and purity must be unequivocally established. Spectroscopic techniques are the cornerstone of this process. This guide provides the scientific rationale and detailed protocols for a tripartite analytical approach—NMR, IR, and MS—to deliver a complete and unambiguous structural elucidation of the title compound.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a fundamental understanding of the molecule's composition and the expected influence of its constituent functional groups on its spectral behavior.
Chemical Structure:
Caption: Chemical structure of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid with IUPAC numbering.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅BrF₃NO₃ |
| Molecular Weight | 316.03 g/mol |
| Monoisotopic Mass | 314.9439 Da |
| IUPAC Name | 2-amino-4-bromo-5-(trifluoromethoxy)benzoic acid |
| InChIKey | Predicted: BZJDXJLVCSXCTF-UHFFFAOYSA-N |
| CAS Registry Number | Not assigned |
Methodologies for Spectroscopic Analysis
This section details the experimental protocols and predictive interpretation for each core analytical technique. The causality behind instrumental choices is explained to ensure a robust, self-validating workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR will identify the number and environment of protons, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will confirm the presence and environment of the trifluoromethoxy group. The choice of a high-field instrument (e.g., 400-600 MHz) is crucial for resolving the fine splitting patterns of the aromatic protons.
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its ability to dissolve polar, acidic, and amine-containing compounds. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz (or equivalent).[1]
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a spectral width of 16 ppm, 16-32 scans, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds.
-
¹⁹F NMR: Acquire with a spectral width of -50 to -80 ppm (relative to CFCl₃), 64 scans, and a relaxation delay of 2 seconds.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.8-8.0 ppm (1H, s): This signal is predicted for the proton at the C6 position. It is expected to be a singlet due to the absence of adjacent protons (ortho, meta, or para coupling partners).
-
δ ~7.2-7.4 ppm (1H, s): This signal corresponds to the proton at the C3 position. It is also predicted to be a singlet.
-
δ ~6.5-7.5 ppm (2H, br s): A broad singlet is anticipated for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
δ ~13.0 ppm (1H, br s): A very broad singlet, characteristic of a carboxylic acid proton (-COOH), is expected far downfield.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167-170 ppm: Carboxylic acid carbon (C=O).
-
δ ~145-150 ppm: C2 carbon, attached to the amino group.
-
δ ~140-145 ppm: C5 carbon, attached to the -OCF₃ group.
-
δ ~120.4 ppm (q, J ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OCF₃ ). This will appear as a quartet due to coupling with the three fluorine atoms.
-
δ ~115-125 ppm: Aromatic carbons (C1, C3, C4, C6). Specific assignments require 2D NMR experiments (HSQC, HMBC), but C4 (attached to Br) is expected to be in the lower end of this range (~110-115 ppm).
¹⁹F NMR (376 MHz, DMSO-d₆):
-
δ ~ -58 to -60 ppm (s): A single, sharp singlet is predicted for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
Principle and Rationale: IR spectroscopy is ideal for the rapid identification of functional groups. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds within the molecule, such as O-H, N-H, and C=O. This provides orthogonal validation to the NMR data.
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact by applying pressure with the anvil.
-
Instrument Setup:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Accessory: ATR.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000–650 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 3400-3500 & 3300-3400 | Medium, Sharp | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2500-3300 | Strong, Broad | O-H stretch | Carboxylic Acid (-COOH) |
| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH) |
| 1600-1620 | Medium | N-H bend | Primary Amine (-NH₂) |
| 1450-1600 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1200-1280 | Strong | C-O stretch | Carboxylic Acid / Aryl Ether |
| 1150-1210 | Very Strong | C-F stretch | Trifluoromethoxy (-OCF₃) |
| 1000-1100 | Strong | C-O stretch | Aryl Ether (-O-CF₃) |
| 550-650 | Medium-Strong | C-Br stretch | Aryl Bromide |
The presence of a very broad O-H stretch overlapping with C-H stretches is highly characteristic of a carboxylic acid.[2] The sharp N-H stretches and the strong C=O absorption provide clear evidence for the primary amine and carboxylic acid groups, respectively.[3][4]
Mass Spectrometry (MS)
Principle and Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic pattern that serves as a powerful validation tool.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Spectrometer: Thermo Scientific Orbitrap ID-X Tribrid or SCIEX ZenoTOF 7600.[1]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
-
Data Acquisition:
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >60,000 to obtain high-resolution data.
-
Tandem MS (MS/MS): Isolate the molecular ion peak and subject it to Collision-Induced Dissociation (CID) to generate fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. Use the instrument software to calculate the elemental composition from the accurate mass.
High-Resolution ESI-MS:
-
Positive Mode ([M+H]⁺): Expect a pair of peaks at m/z 315.9519 (for ⁷⁹Br) and m/z 317.9499 (for ⁸¹Br) with a ~1:1 intensity ratio. This isotopic signature is definitive for a monobrominated compound.
-
Negative Mode ([M-H]⁻): Expect a pair of peaks at m/z 313.9363 (for ⁷⁹Br) and m/z 315.9342 (for ⁸¹Br), also in a ~1:1 ratio.
Predicted Fragmentation (MS/MS of [M+H]⁺):
-
Loss of H₂O (-18 Da): A fragment corresponding to the loss of water from the carboxylic acid group.
-
Loss of COOH (-45 Da): A fragment resulting from the decarboxylation of the parent ion. This is a common fragmentation pathway for benzoic acids.[5]
-
Loss of OCF₃ (-85 Da): Cleavage of the trifluoromethoxy group.
Data Synthesis and Validation Workflow
The validation of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is not achieved by a single technique but by the logical synthesis of all data. The proposed workflow ensures a rigorous and defensible structural confirmation.
Caption: A comprehensive workflow for the spectroscopic structural elucidation of a novel compound.
Table 3: Summary of Predicted Spectroscopic Data
| Technique | Key Predicted Data Points | Information Provided |
|---|---|---|
| ¹H NMR | δ ~7.9 (s, 1H), ~7.3 (s, 1H), ~6.9 (br s, 2H), ~13.0 (br s, 1H) | Aromatic substitution pattern, presence of amine and acid protons. |
| ¹³C NMR | δ ~168 (C=O), ~120.4 (q, -OCF₃) | Carbon skeleton, confirmation of carbonyl and -OCF₃ carbons. |
| ¹⁹F NMR | δ ~ -59 (s, 3F) | Presence and electronic environment of the -OCF₃ group. |
| IR | 3450, 3350 (N-H), 2500-3300 (O-H), 1700 (C=O), 1180 (C-F) cm⁻¹ | Confirmation of all key functional groups. |
| HRMS | [M+H]⁺: m/z 315.9519 / 317.9499 (~1:1 ratio) | Unambiguous molecular formula and confirmation of bromine presence. |
Conclusion
This technical guide presents a robust, multi-technique approach for the complete spectroscopic characterization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. While experimental data for this specific molecule is not currently consolidated in the public domain, the predictive analysis and detailed methodologies provided herein offer a clear and reliable pathway for its structural elucidation. By integrating high-resolution NMR, FT-IR, and mass spectrometry, researchers can confidently confirm the identity, purity, and chemical structure of this compound, enabling its application in pharmaceutical and scientific research.
References
-
Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propan-2-yl 5-amino-2-bromo-4-fluorobenzoate Properties. Retrieved from [Link]
-
Crasto, A. M. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
- Kumar, V., Sharma, M., & Sharma, L. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 245-253.
-
PubChemLite. (n.d.). 2-amino-4-bromo-5-fluorobenzoic acid (C7H5BrFNO2). Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
- Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(2), 332–337.
-
Pure Synth. (n.d.). 2-Amino-4-(Trifluoromethyl)Benzoic Acid 97.0%(HPLC). Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
-
Metabolomics SA. (n.d.). Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
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The Fluorine Orthogonality: Chemical Properties of Trifluoromethoxy-Substituted Aminobenzoic Acids
Executive Summary
The trifluoromethoxy group (
This technical guide analyzes the electronic, steric, and lipophilic perturbations introduced by the
The Physicochemical Matrix
The distinct behavior of trifluoromethoxy-substituted aminobenzoic acids arises from three specific molecular vectors: electronic withdrawal, orthogonal conformation, and lipophilic shielding.
Electronic Modulation (The Hammett Effect)
Unlike the methoxy group (
-
Inductive Effect (
): The high electronegativity of the three fluorine atoms pulls electron density through the -bond framework. -
Resonance Effect (
): While the oxygen atom possesses lone pairs, the strong electron withdrawal by the moiety severely diminishes their availability for -donation into the aromatic ring.
Comparative Hammett Constants:
| Substituent | Electronic Nature | ||
| 0.00 | 0.00 | Neutral | |
| +0.12 | -0.27 | Strong Donor (Resonance) | |
| +0.43 | +0.54 | Strong Withdrawer | |
| +0.38 | +0.35 | Moderate Withdrawer |
Data synthesized from Hansch et al. and standard physical organic chemistry tables.
The Orthogonal Conformation
A critical structural feature of the
Mechanistic Driver:
-
Steric Repulsion: The bulky
group avoids steric clash with ortho-protons. -
Hyperconjugation: The oxygen lone pair (
) donates into the antibonding orbital of the C-F bond ( ), a phenomenon known as negative hyperconjugation, which is maximized in the orthogonal geometry.
Lipophilicity and Bioavailability
The
-
Hansch
Value: (vs. for ). -
Impact: This drastic increase in lipophilicity enhances blood-brain barrier (BBB) permeability and membrane transport, making it a superior bioisostere for chloride or trifluoromethyl groups.
The Acid-Base Duality
Aminobenzoic acids are amphoteric, existing as zwitterions in neutral solution. The introduction of
Modulation of Acidity ( : Carboxyl)
The electron-withdrawing nature of
-
Benzoic Acid
: ~4.20 -
4-(Trifluoromethoxy)benzoic acid
: ~3.85[1] -
Effect: The drug becomes more ionized at physiological pH (7.4) compared to the non-fluorinated parent, potentially affecting protein binding.
Modulation of Basicity ( : Amine)
The same electron-withdrawing effect reduces the electron density on the nitrogen atom of the amino group, destabilizing the anilinium ion and decreasing the basicity .
-
Aniline
(of conjugate acid): ~4.60 -
4-(Trifluoromethoxy)aniline
: ~3.75[2] -
Effect: The amine is less likely to be protonated at physiological pH, reducing the cationic character of the molecule.
Synthetic Architectures
Direct trifluoromethoxylation of aminobenzoic acids is challenging due to the sensitivity of the amino and carboxyl groups. The preferred protocols involve either functionalizing a pre-existing trifluoromethoxy-arene or using radical approaches on protected scaffolds.
Protocol A: The "Building Block" Approach (Recommended)
This method relies on commercially available 4-(trifluoromethoxy)aniline or 4-(trifluoromethoxy)benzoic acid. It is high-yielding and scalable.
Target: 2-Amino-4-(trifluoromethoxy)benzoic acid
-
Starting Material: 3-(Trifluoromethoxy)aniline.[1]
-
Step 1: N-Acetylation (Protection)
-
Reagents: Acetic anhydride (
), DCM, . -
Mechanism: Protects the amine from oxidation and directs subsequent electrophilic substitution.
-
-
Step 2: Bromination (Regioselective)
-
Reagents:
, Acetic Acid. -
Outcome: Directs Br to the para-position relative to the acetamide (sterically favored over ortho).
-
-
Step 3: Cyanation (Rosenmund-von Braun)
-
Reagents:
, DMF, Reflux. -
Mechanism: Substitution of Ar-Br with Ar-CN.
-
-
Step 4: Hydrolysis
-
Reagents:
(conc), , Reflux. -
Outcome: Hydrolysis of nitrile to acid and deprotection of the amine in one pot.
-
Protocol B: Radical Trifluoromethoxylation (De Novo)
For scaffolds where the
-
Reagent: Trifluoromethyl benzoate (TFBz) or TFMT (Trifluoromethyl triflate).
-
Catalyst: Photoredox catalyst (e.g.,
) or Silver salts ( generated in situ). -
Substrate: Aryl diazonium salts or aryl boronic acids.
-
Note: This method requires the amino group to be protected or introduced later (e.g., as a nitro group).
Metabolic Stability & Applications
The
-
Metabolic Blockade: Placing an
group at the para-position of an aminobenzoic acid blocks metabolic hydroxylation, significantly extending the plasma half-life ( ) of the drug candidate. -
Case Study: Riluzole (2-amino-6-trifluoromethoxybenzothiazole). Although a benzothiazole, it shares the aminobenzoic electronic architecture. The
group is essential for its CNS penetration (lipophilicity) and neuroprotective efficacy, preventing rapid metabolism that would occur with a simple methoxy group.
References
-
Physicochemical Properties of the Trifluoromethoxy Group
- Source: Beilstein Journal of Organic Chemistry
- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent
-
Link:[Link]
-
Hammett Constants and Electronic Effects
- Source: Chemical Reviews / Hansch et al.
- Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters
-
Link:[Link]
- Synthesis of Trifluoromethoxy Anilines Source: Sigma-Aldrich / Merck Technical Library Title: 4-(Trifluoromethoxy)aniline Product Analysis & Synthesis References
-
Medicinal Chemistry Applic
Sources
Stability of the trifluoromethoxy group under various reaction conditions
The Trifluoromethoxy Group ( ): A Guide to Stability and Synthetic Compatibility
Executive Summary
The trifluoromethoxy group (
This guide delineates the stability boundaries of the
Part 1: Physicochemical Basis of Stability
To predict stability, one must understand the electronic architecture of the C-O-C bond system in trifluoromethoxy ethers.
The Anomeric Stabilization (Negative Hyperconjugation)
The
-
Consequence: This interaction strengthens the O-C bond (making it resistant to homolytic cleavage) but weakens the C-F bond slightly relative to a
group attached directly to an arene. -
Geometry: The
bond angle opens up (approx. 118°), and the bond adopts a conformation orthogonal to the aromatic -system to maximize this orbital overlap.
Lipophilicity and Metabolic Shielding
The high lipophilicity of
Part 2: Stability Profile Under Standard Conditions
The following table summarizes the compatibility of the
Table 1: Reagent Compatibility Matrix for Aryl-
| Reaction Class | Reagent Examples | Stability | Mechanistic Insight |
| Brønsted Acids | High | The electron-poor oxygen resists protonation; hydrolysis to phenol is negligible under standard conditions. | |
| Brønsted Bases | High | Stable on aromatic rings. Caution: Aliphatic | |
| Oxidants | High | The fluorinated carbon is already highly oxidized; resistant to further oxidation. | |
| Reductants | Moderate | Generally stable. However, dissolving metal reductions (Na/ | |
| Pd-Catalysis | High | Pd(0) typically inserts into C-Br/C-I bonds faster than the | |
| Ni-Catalysis | Low | CRITICAL RISK. Ni(0) can oxidatively add into the |
Part 3: The Danger Zones (Decomposition Pathways)
Nickel-Catalyzed C-O Bond Cleavage
While Palladium cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) are generally safe, Nickel catalysts present a severe risk. Electron-rich Ni(0) species, particularly with phosphine ligands like
Mechanism:
-
Oxidative Addition: Ni(0) inserts into the
bond. -
Decomposition: The resulting
species is unstable. The fragment decomposes to fluoride and carbonyl difluoride ( ), often resulting in the formation of an Ar-Ni-F species.
Beta-Elimination in Aliphatic Systems
For aliphatic trifluoromethoxy compounds (e.g.,
-
Requirement: Presence of a proton on the
-carbon relative to the oxygen. -
Outcome: Formation of an alkene or ketone depending on the specific pathway.
Visualization of Decomposition Pathways
Caption: Figure 1. Primary decomposition pathways for Aryl and Aliphatic trifluoromethoxy groups.
Part 4: Experimental Protocols
These protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, NMR) to confirm the stability of the
Protocol A: Chemoselective Suzuki Coupling (Preserving Ar- )
Objective: To couple a boronic acid to a bromo-aryl-trifluoromethoxy substrate without cleaving the
Reagents:
-
Substrate: 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) — Note: Do NOT use Ni catalysts. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk flask, charge the bromide substrate, boronic acid, and
. -
Degassing: Add the solvent mixture. Degas by sparging with Argon for 15 minutes. Causality: Oxygen removal prevents homocoupling and catalyst oxidation.
-
Catalyst Addition: Add
quickly under a positive stream of Argon. Seal the flask. -
Reaction: Heat to 90°C for 12 hours.
-
Validation Checkpoint (Critical):
-
Take an aliquot (
). -
Run 19F NMR (unlocked, using
insert). -
Success Criteria: You should see a sharp singlet around -58 ppm (Ar-
). -
Failure Flag: Appearance of signals at -80 to -120 ppm indicates fluoride release or decomposition.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Stability Test for Aliphatic
Objective: To determine if a specific aliphatic
Methodology:
-
Dissolve the substrate (
) in of deuterated solvent (e.g., ). -
Add an internal standard (
-trifluorotoluene, ). -
Record
19F NMR . -
Add the base of interest (e.g.,
or ). -
Monitor 19F NMR at 15 min, 1 h, and 4 h at the intended reaction temperature.
-
Interpretation: Loss of the
signal intensity relative to the internal standard indicates elimination.
Part 5: Metabolic Stability and In Vivo Context
In drug discovery, the
-
Oxidative Resistance: The
bonds in a methoxy group are prime targets for CYP450-mediated O-dealkylation (leading to a phenol). The bonds in are too strong ( ) for direct enzymatic abstraction. -
Lipophilicity Modulation: The
group increases significantly (+1.04) compared to (-0.02) and even (+0.88), improving membrane permeability but potentially increasing clearance if not balanced by polar groups elsewhere.
Decision Framework for Drug Design
Caption: Figure 2. Decision tree for bioisosteric replacement with trifluoromethoxy.
References
-
Physicochemical Properties & Anomeric Effect
- Leroux, F., et al. (2005). "Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent." ChemBioChem.
-
Source:
-
Nickel-Catalyzed C-O Activation (Decomposition Mechanism)
-
Metabolic Stability & Drug Design
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Source:
-
Synthesis and Stability Reviews
- Togni, A. (2012). "The Trifluoromethoxy Group: Synthetic Approaches and Properties.
-
Source:
Methodological & Application
Application Notes & Protocols: Strategic Execution of the Mizoroki-Heck Reaction on 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Executive Summary: Navigating the Complexities of a Multifunctional Aryl Halide
The Mizoroki-Heck reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This guide provides an in-depth analysis and a robust protocol for the Heck coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, a substrate of significant interest in pharmaceutical development due to its unique electronic and structural features. The trifluoromethoxy group is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.[3]
This document moves beyond a simple recitation of steps, offering a causal explanation for the selection of reagents and conditions. We will dissect the substrate's inherent challenges—namely, the interplay between the electron-donating amino group, the strongly electron-withdrawing trifluoromethoxy and carboxylic acid moieties, and the reactive aryl bromide. The protocols provided are designed to be self-validating systems, offering a clear pathway to successful synthesis and optimization.
Substrate Analysis: A Dichotomy of Electronic Effects
The successful execution of a Heck reaction on 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid requires a nuanced understanding of its structure. The aryl bromide is decorated with three distinct functional groups, each exerting a significant electronic or steric influence.
-
2-Amino Group (-NH₂): As an electron-donating group (EDG), the amino moiety enriches the aromatic ring with electron density. While this can sometimes slow the initial oxidative addition step compared to electron-poor systems, its primary challenge is its potential to act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.
-
5-(Trifluoromethoxy) Group (-OCF₃): This is a potent electron-withdrawing group (EWG). Its strong inductive effect makes the aryl bromide more electrophilic, which can facilitate the rate-determining oxidative addition of the Ar-Br bond to the Pd(0) catalyst.[4][5]
-
Benzoic Acid Group (-COOH): This is also an electron-withdrawing group and, critically, is acidic. In the presence of the requisite base for the Heck reaction, it will be deprotonated in situ to form a carboxylate salt (-COO⁻). This transformation alters the substrate's solubility and electronic nature and prevents the acidic proton from interfering with the basic reaction conditions.
The combination of a strong EWG and a moderate EDG on the same ring presents a unique electronic environment that must be carefully managed for optimal catalytic turnover.
The Catalytic System: Rationale and Selection
The heart of the Heck reaction is the palladium catalyst and its associated ligands and reagents.[6] Our recommended starting point is a system built around a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.
**Catalyst Precursor: Palladium(II) Acetate (Pd(OAc)₂) **
Palladium(II) acetate is a preferred precatalyst due to its air stability, cost-effectiveness, and reliable performance.[1][7] Unlike Pd(0) sources like Pd(PPh₃)₄, which can be sensitive to air, Pd(OAc)₂ offers greater operational simplicity.[8] The reduction to the active Pd(0) catalyst is typically accomplished by a phosphine ligand, the solvent, or other reagents in the mixture.[9]
Ligand Selection: Triphenylphosphine (PPh₃) vs. Tri(o-tolyl)phosphine (P(o-tol)₃)
Phosphine ligands are critical for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity.[6][9]
-
Triphenylphosphine (PPh₃): As the workhorse ligand for many cross-coupling reactions, PPh₃ offers a good balance of stability and reactivity. It is an excellent starting point for this reaction.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): This ligand is sterically bulkier than PPh₃ due to the ortho-methyl groups. This increased steric demand can accelerate the final reductive elimination step and often prevents the formation of undesired diarylation products, which can be a concern with highly reactive alkenes.[4]
Base Selection: Triethylamine (Et₃N) vs. Potassium Carbonate (K₂CO₃)
A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby regenerating the Pd(0) catalyst for the next cycle.[10]
-
Triethylamine (Et₃N): A common organic base that often acts as both a base and a solvent. It is particularly effective in polar aprotic solvents like DMF or NMP.
-
Potassium Carbonate (K₂CO₃): An inorganic base that is a solid choice, especially in highly polar solvents where its solubility is sufficient. It is less prone to side reactions than amine bases at high temperatures. Given the acidic nature of the benzoic acid substrate, a slight excess of base (e.g., 2.5-3.0 equivalents) is recommended to ensure both neutralization of the substrate and the generated HBr.
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Polar aprotic solvents are standard for the Heck reaction as they effectively dissolve the various components, including the polar substrate salt formed in situ, and can stabilize the charged intermediates in the catalytic cycle.[8]
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is key to troubleshooting and optimization.[1][11]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols and Workflow
Recommended Starting Conditions
This table summarizes a robust set of starting conditions for the coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid with a model alkene, such as butyl acrylate.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid | 1.0 equivalent |
| Alkene | Butyl Acrylate | 1.2 - 1.5 equivalents |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 1 - 3 mol% |
| Ligand | PPh₃ or P(o-tol)₃ | 2 - 6 mol% (Pd:Ligand ratio of 1:2) |
| Base | Triethylamine (Et₃N) | 2.5 - 3.0 equivalents |
| Solvent | Anhydrous, Degassed NMP or DMF | ~0.2 - 0.5 M concentration |
| Temperature | 100 - 130 °C | To ensure sufficient reaction rate |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of catalyst/ligands |
Step-by-Step Protocol
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (PPE) should be worn.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq), Palladium(II) Acetate (0.02 eq, 2 mol%), and Triphenylphosphine (0.04 eq, 4 mol%).
-
Seal the flask with a septum.
-
-
Inerting the System:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed NMP via syringe to achieve the desired concentration (e.g., 0.3 M).
-
Add Triethylamine (2.5 eq) via syringe.
-
Add Butyl Acrylate (1.2 eq) via syringe.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 120 °C.
-
Stir the reaction vigorously. The mixture may change color (e.g., to a dark brown or black), which is normal.
-
-
Monitoring Progress:
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. Take small aliquots via syringe at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. This will protonate the product's carboxylic acid and any unreacted starting material, facilitating their extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired substituted cinnamic acid derivative.
-
Experimental Workflow Diagram
Caption: High-level experimental workflow for the Heck reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor solvent quality. | Ensure reagents are pure and solvent is anhydrous/degassed. Increase temperature in 10 °C increments. Try a different ligand (e.g., P(o-tol)₃) or a more robust catalyst system. |
| Formation of Palladium Black | Ligand dissociation/decomposition; Oxygen contamination. | Increase ligand loading (e.g., to a 1:4 Pd:Ligand ratio). Ensure the system is rigorously deoxygenated. |
| Double Arylation of Alkene | Alkene is highly reactive; High catalyst loading. | Use a more sterically hindered ligand like P(o-tol)₃. Reduce catalyst loading. Ensure alkene is not in large excess. |
| Low Product Yield After Workup | Incomplete extraction; Product solubility issues. | Ensure pH is correctly adjusted during workup to protonate the carboxylic acid. Use a different extraction solvent if necessary. |
References
- Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media.RSC Publishing.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.Beilstein Journals.
- Heck reaction.Wikipedia.
- What is the role of PPh3 in Heck coupling?
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.Wipf Group.
- Chemistry Heck Reaction.
- Palladium(II) Acetate Catalyzed Reductive Heck Reaction of Enones; A Practical Approach | Request PDF.
- Phosphine ligands for more efficient chemical processes.Cfm Oskar Tropitzsch GmbH.
-
A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics. ACS Publications. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.RSC Publishing.
-
The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. ACS Publications. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck Reaction. YouTube. [Link]
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-aryl
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal.Comptes Rendus de l'Académie des Sciences.
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Nonbiased Olefins. SciSpace. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Kyoto University Research Information Repository. [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Mizoroki-Heck Reaction. SynArchive. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cfmot.de [cfmot.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
Application Note: Strategies and Protocols for Amide Bond Formation with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
This guide provides an in-depth technical overview and detailed protocols for the successful synthesis of amides using 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This valuable building block is frequently utilized in medicinal chemistry and drug discovery programs due to its unique substitution pattern, which can impart desirable pharmacological properties. However, the electronic nature of this substrate presents specific challenges for amide bond formation. This document outlines robust methodologies to overcome these hurdles, ensuring high-yield and high-purity synthesis.
The inherent difficulty in coupling this benzoic acid derivative stems from the electronic properties of its substituents. The amino group, combined with the electron-withdrawing effects of the bromo and trifluoromethoxy groups, renders the aniline moiety electron-deficient. This reduced nucleophilicity can lead to sluggish and inefficient reactions under standard amide coupling conditions.[1][2] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving successful outcomes.
This note details two highly effective, field-proven protocols for the amide coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid: one employing the uronium salt HATU, and the other utilizing the carbodiimide EDC in conjunction with the additive HOBt.
Part 1: Mechanistic Principles and Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] The hydroxyl group of the carboxylic acid must be converted into a better leaving group, facilitating nucleophilic attack by the amine.[4]
The Challenge of Electron-Deficient Substrates
Amide coupling reactions with electron-deficient amines are often slow and result in unsatisfactory yields.[1] The reduced nucleophilicity of the amine nitrogen atom makes it less reactive towards the activated carboxylic acid intermediate. Consequently, powerful activating agents are required to generate a highly electrophilic species that can be readily attacked by the weakly nucleophilic amine. For substrates like 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, this necessitates the use of highly efficient coupling reagents.[2][5]
Recommended Coupling Reagents
Two classes of coupling reagents are particularly well-suited for this transformation: uronium/aminium salts and carbodiimides.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A uronium salt-based reagent that is highly effective for difficult couplings, including those involving sterically hindered or electron-poor amines.[2][6][7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes the risk of racemization if chiral centers are present.[6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is widely used due to its efficiency and the ease of removing its urea byproduct via aqueous workup.[3][8] For challenging couplings, EDC is almost always used with an additive like HOBt (1-Hydroxybenzotriazole) . HOBt intercepts the initial, unstable O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then reacts with the amine.[3][9] This strategy enhances reaction rates and suppresses side reactions.
General Mechanism of Action
The following diagrams illustrate the activation and coupling pathways for both HATU and EDC/HOBt systems.
Caption: HATU-mediated activation pathway.
Caption: EDC/HOBt-mediated activation pathway.
Part 2: Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step methodologies. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: General experimental workflow for amide bond formation.
Protocol A: High-Efficiency Coupling using HATU
This protocol is recommended as the primary choice for this challenging substrate due to the high reactivity of HATU.[6][7]
Materials:
-
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine of choice (1.1 - 1.5 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the benzoic acid).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add DIPEA (3.0 equiv) dropwise to the cooled, stirring solution. Causality Note: Adding the base last to the cooled solution helps to control the initial exotherm and minimizes potential side reactions.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the consumption of the benzoic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt/HOAt byproducts. The brine wash removes residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile/water) to yield the pure amide.[10]
Protocol B: Cost-Effective Coupling using EDC/HOBt
This is a classic and more economical method. It may require longer reaction times or gentle heating to achieve full conversion compared to HATU.[1][3]
Materials:
-
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv)
-
Amine of choice (1.1 - 1.5 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard workup reagents
Procedure:
-
To a dry round-bottom flask, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.3 equiv).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture. Causality Note: Portion-wise addition of EDC helps to control the reaction temperature.
-
Add DIPEA (3.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Aqueous Workup: Follow the same workup procedure as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[8]
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.[10][11]
Part 3: Data Presentation and Optimization
The choice between HATU and EDC/HOBt often depends on the cost, scale, and the reactivity of the specific amine being used.
| Parameter | Protocol A: HATU | Protocol B: EDC/HOBt |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None required (HOAt is part of HATU) | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Typical Equivalents | Acid (1.0), Amine (1.1), HATU (1.2), Base (3.0) | Acid (1.0), Amine (1.1), EDC (1.5), HOBt (1.3), Base (3.0) |
| Solvent | DMF | DCM, DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature (may require heating) |
| Reaction Time | 4 - 24 hours | 12 - 48 hours |
| Advantages | High efficiency, rapid kinetics, good for difficult couplings.[6][7] | Cost-effective, water-soluble byproduct.[3][8] |
| Disadvantages | Higher cost, potential for guanidinylation of amine if used in excess.[7] | Slower kinetics, may require optimization for low-reactivity amines.[1] |
Troubleshooting & Key Insights
-
Incomplete Conversion: If the reaction stalls, a second addition of the coupling reagent and base can sometimes drive it to completion. Alternatively, gentle heating (40-50 °C) can be beneficial, particularly for the EDC/HOBt protocol.
-
Alternative Reagents: For exceptionally difficult couplings where both HATU and EDC fail, converting the carboxylic acid to an acyl fluoride using a reagent like cyanuric fluoride, followed by reaction with the amine at elevated temperatures, can be an effective strategy.[2][5]
-
Purification: Aromatic amides are often crystalline solids. Recrystallization from solvents like ethanol, isopropanol, or acetonitrile can be a highly effective purification method, sometimes yielding higher purity material than chromatography.[10]
Conclusion
The successful synthesis of amides from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is readily achievable with the appropriate selection of reagents and conditions. The electron-deficient nature of the substrate necessitates the use of potent coupling reagents. The HATU-mediated protocol offers high efficiency and speed, making it an excellent first choice for this transformation. The EDC/HOBt method provides a reliable and cost-effective alternative, albeit potentially requiring longer reaction times. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently and efficiently synthesize a wide range of amide derivatives from this versatile building block for applications in drug discovery and development.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Center for Biotechnology Information. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC, National Center for Biotechnology Information. [Link]
- US Patent US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
2-Amino-4-bromo-5-fluorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Coupling Reagents. ResearchGate. [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
- US Patent US8455691B2 - Process for the purification of aromatic amines.
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Utilization of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid as a Versatile Synthon in Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic application of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid as a pivotal building block in the synthesis of novel kinase inhibitors. The unique trifluoromethoxy group imparts desirable pharmacological properties, including enhanced metabolic stability and increased binding affinity.[1] This application note details the chemical properties of this synthon, its reactivity in key synthetic transformations, and provides detailed, field-proven protocols for its derivatization via Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. Furthermore, we present a rationale for its use in constructing diverse kinase inhibitor scaffolds and discuss the broader implications for drug discovery programs.
Introduction: The Strategic Advantage of the 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic Acid Synthon
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] The selection of appropriate building blocks, or synthons, is paramount in the design of potent and selective kinase inhibitors. 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid presents itself as a highly valuable synthon due to the unique combination of its structural features.
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, offering increased metabolic stability due to the strength of the C-F bonds.[1] It also modulates lipophilicity and can enhance binding affinity through favorable interactions with the kinase active site.[1] The ortho-amino benzoic acid moiety is a common scaffold in kinase inhibitors, providing key hydrogen bonding interactions with the hinge region of the kinase. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of molecular diversity through various cross-coupling reactions.
This application note will provide researchers with the necessary information and protocols to effectively utilize this powerful synthon in their kinase inhibitor discovery programs.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safe handling procedures for 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is essential for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid and Related Analogs
| Property | 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid | 2-Amino-4-bromo-5-fluorobenzoic acid | 2-Amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₈H₅BrF₃NO₃ | C₇H₅BrFNO₂[3] | C₈H₄BrF₄NO₂[4] |
| Molecular Weight | 316.03 g/mol | 234.02 g/mol [3] | 302.02 g/mol [4] |
| Appearance | Off-white to white solid | White to off-white crystalline solid[5] | Solid |
| Melting Point | >250 °C (decomposes) | >250 °C[5] | Not available |
| Solubility | Soluble in DMSO, DMF, and methanol | Soluble in various organic solvents | Soluble in various organic solvents[4] |
Safety and Handling:
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, please refer to the Safety Data Sheet (SDS).[6]
Synthetic Transformations: Building Kinase Inhibitor Scaffolds
The strategic positioning of the amino, bromo, and carboxylic acid functionalities on the 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid scaffold allows for a multitude of synthetic transformations to generate diverse libraries of potential kinase inhibitors. The following sections provide detailed protocols for three of the most critical reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation.
Diagram 1: Synthetic Utility of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Caption: Key synthetic pathways for derivatizing the core synthon.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties at the 4-position. This allows for the exploration of the hydrophobic pocket of the kinase active site.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura reaction.
Experimental Protocol:
-
Materials:
-
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-aryl-5-(trifluoromethoxy)benzoic acid derivative.
-
Rationale: The choice of a phosphine-ligated palladium catalyst is crucial for efficient oxidative addition to the aryl bromide. The base is required to activate the boronic acid for transmetalation. A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, introducing a diverse range of primary and secondary amines at the 4-position. This modification is critical for targeting specific interactions within the kinase active site, often leading to enhanced potency and selectivity.
Experimental Protocol:
-
Materials:
-
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, the amine, the base, the palladium pre-catalyst, and the ligand in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale: The use of a bulky electron-rich phosphine ligand, such as Xantphos, is essential for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like cesium carbonate is often preferred to deprotonate the amine without competing in the reaction.
Protocol 3: Amide Bond Formation
The carboxylic acid functionality of the synthon can be readily converted to an amide, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions.
Diagram 3: Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Experimental Protocol:
-
Materials:
-
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Anhydrous solvent (e.g., DMF)
-
-
Procedure:
-
Dissolve 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid in the anhydrous solvent in a dry reaction flask.
-
Add the amine and the base to the solution.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Rationale: Coupling agents like HATU activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the acid formed during the reaction and to deprotonate the amine.
Application in Kinase Inhibitor Design: A Structural Perspective
The derivatives synthesized from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid can be strategically designed to target specific features of the kinase ATP-binding site.
-
Hinge Binding: The 2-amino group and the adjacent carboxylic acid (or its amide derivative) can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.
-
Hydrophobic Pockets: The aryl or amino substituents introduced at the 4-position can be tailored to occupy and interact with the hydrophobic regions of the active site, contributing to both potency and selectivity.
-
Solvent-Exposed Region: The trifluoromethoxy group at the 5-position is often directed towards the solvent-exposed region of the ATP-binding pocket, where it can improve physicochemical properties without disrupting key binding interactions.
Diagram 4: General Kinase Inhibitor Binding Model
Caption: A model illustrating the binding of a derivative in a kinase active site.
Conclusion
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a highly versatile and valuable synthon for the construction of diverse kinase inhibitor libraries. Its unique combination of reactive functional groups and the presence of the beneficial trifluoromethoxy moiety provides a powerful platform for medicinal chemists. The detailed protocols provided in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material, ultimately accelerating the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.
References
-
Subaru Corporation. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
Crasto, A. M. (2018, October 9). 2-amino-4-bromo-5-fluorobenzoic acid. All About Drugs. Retrieved from [Link]
-
2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. (2026, February 6). PubMed. Retrieved from [Link]
-
Hu, Y., & Bajorath, J. (2015). Exploring the scaffold universe of kinase inhibitors. Journal of Medicinal Chemistry, 58(1), 315–332. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid. Retrieved from [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ACS Publications. Retrieved from [Link]
-
Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors. (2026, February 15). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid. Retrieved from [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. Retrieved from [Link]
-
Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. (2024, December 18). Research and Reviews. Retrieved from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023, September 30). MDPI. Retrieved from [Link]
-
Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. (n.d.). ChemRxiv. Retrieved from [Link]
-
Targeted kinase selectivity from kinase profiling data. (2012, March 14). SciSpace. Retrieved from [Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. (n.d.). Organic Letters. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved from [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Amide bond formation by using amino acid fluorides. (n.d.). Semantic Scholar. Retrieved from [Link]
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020, September 21). PMC. Retrieved from [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). Beilstein Journals. Retrieved from [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Organic Letters. Retrieved from [Link]
-
Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of New Hetero-phenylamino Derivatives of benzo[a]phenoxazin-5-one via Palladium-catalyzed Buchwald-Hartwig Amination Protocol. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved from [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved from [Link]
Sources
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- 3. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Palladium catalyst selection for cross-coupling with trifluoromethoxy-substituted aryl bromides
Application Note: Palladium Catalyst Selection for Cross-Coupling with Trifluoromethoxy-Substituted Aryl Bromides
MotifsExecutive Summary
The trifluoromethoxy (
Mechanistic Insight & Catalyst Selection
The Electronic Challenge
In palladium catalysis, the catalytic cycle is a balancing act. For
-
Oxidative Addition (OA): The electron-withdrawing
group lowers the electron density on the aromatic ring, making the C-Br bond more reactive toward Pd(0). OA is rarely the rate-limiting step. -
The Bottleneck: The resulting
complex is highly electrophilic.-
In Suzuki-Miyaura , this can retard transmetallation if the nucleophile (boronic acid) is not sufficiently activated.
-
In Buchwald-Hartwig , the electron-poor aryl group actually accelerates reductive elimination (C-N bond formation). However, if the catalyst ligand is not bulky enough, the complex may form stable, off-cycle resting states (dimers).
-
Ligand Strategy: The Dialkylbiaryl Advantage
To counteract the electronic bias, Dialkylbiaryl Phosphines (Buchwald Ligands) are the gold standard. They provide:
-
Electron Richness: Facilitates OA and stabilizes the electron-poor Pd(II) intermediate.
-
Steric Bulk: Prevents formation of inactive bridged dimers and forces the metal center into a mono-ligated species
, which is the active catalyst.
Figure 1: Mechanistic Pathway &
Caption: The catalytic cycle highlighting where the electron-withdrawing OCF3 group accelerates Oxidative Addition but requires electron-rich ligands to stabilize the Pd(II) intermediate.
Decision Matrix: Catalyst & Ligand Selection
Use this matrix to select the starting point for your optimization.
| Reaction Type | Coupling Partner | Recommended Ligand | Recommended Precatalyst | Rationale |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | XPhos or SPhos | XPhos Pd G4 | General purpose; SPhos excellent for stability; XPhos for steric bulk. |
| Suzuki-Miyaura | Unstable/Hindered Boronate | RuPhos | RuPhos Pd G4 | RuPhos prevents protodeboronation and handles sterics well. |
| Buchwald-Hartwig | Primary Amine ( | BrettPhos | BrettPhos Pd G4 | Selective for mono-arylation; prevents double addition. |
| Buchwald-Hartwig | Secondary Amine / Aniline | RuPhos | RuPhos Pd G4 | Universal ligand for secondary amines; high turnover. |
| Buchwald-Hartwig | Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G4 | Specialized for weaker nucleophiles (C-N coupling). |
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Coupling 4-(trifluoromethoxy)bromobenzene with phenylboronic acid.
Reagents:
-
Aryl Bromide: 1.0 equiv
-
Boronic Acid: 1.2–1.5 equiv
-
Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)
-
Base:
(2.0 equiv, 0.5 M aqueous solution) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active nitrogen flow, charge a reaction vial (equipped with a stir bar) with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G4 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed THF (4 mL).
-
Activation: Add the aqueous
solution (4 mL, 2.0 mmol) via syringe.-
Note: The biphasic nature allows for mild buffering.
-
-
Reaction: Seal the vial and stir vigorously at 40–60 °C for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. The
group is stable, but high heat (>100°C) with strong bases should be avoided to prevent hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. Purify via silica flash chromatography.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Coupling 4-(trifluoromethoxy)bromobenzene with morpholine (secondary amine).
Reagents:
-
Aryl Bromide: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (1.0 mol%)
-
Base:
(Sodium tert-butoxide) (1.4 equiv) -
Solvent: Toluene or Dioxane (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Handling: Flame-dry a Schlenk tube or vial and cool under argon.
-
Solids: Add RuPhos Pd G4 (0.01 equiv) and
(1.4 equiv).-
Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the
ring.
-
-
Liquids: Add the aryl bromide (1.0 equiv) and amine (1.2 equiv) as solutions in anhydrous Toluene (0.2 M concentration relative to bromide).
-
Reaction: Heat to 80 °C for 2–12 hours.
-
Visual Check: The reaction mixture often turns from orange to pale yellow/brown upon completion. Dark black precipitation indicates catalyst decomposition (Pd black).
-
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Troubleshooting & Optimization (Self-Validating Systems)
Use this flowchart to diagnose failure modes.
Figure 2: Optimization Logic Flow
Caption: Logic tree for troubleshooting common failure modes in Pd-catalyzed coupling of OCF3-aryl bromides.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, Catalytic Process." Journal of the American Chemical Society, 1994.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Togni, A. "The Trifluoromethoxy Group: Properties and Synthesis." Angewandte Chemie International Edition, 2011. (Contextualizing the stability and electronics of the
group). -
Kathiravan, S., & Nicholls, I. A. "Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides."[1] Organic Letters, 2015.[1] (Demonstrating Pd-cycle compatibility with fluorinated motifs).
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. (Basis for recommending G3/G4 precatalysts).
Sources
Troubleshooting & Optimization
Preventing dehalogenation side reactions in reactions with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Dehalogenation in 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid Scaffolds
Welcome to the Technical Support Center. You are likely working with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (and its derivatives) because you are building kinase inhibitors or advanced agrochemicals where the trifluoromethoxy (-OCF3) group provides critical metabolic stability and lipophilicity.
This guide addresses the most common failure mode with this substrate: Hydrodehalogenation (Protodebromination) . This is where the bromine atom is replaced by a hydrogen atom (forming the "des-bromo" byproduct) instead of undergoing the desired transformation.
Module 1: The Mechanism of Failure
To fix the problem, you must understand the "Hydride Detour." In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), your reaction sits on a knife-edge between two pathways.
The electron-deficient nature of your substrate (due to the -OCF3 and -COOH groups) makes the Oxidative Addition step fast. However, if the subsequent Transmetallation is slow (due to steric hindrance or poor solubility), the Palladium intermediate (
The "Hydride Detour" Pathway:
Figure 1: The kinetic competition between the desired cross-coupling (Green) and the hydrodehalogenation side reaction (Red).
Module 2: Critical Control Points (Troubleshooting)
If you detect the des-bromo impurity (M-79/81 mass shift) by LCMS, audit your reaction against these three pillars immediately.
Solvent Selection (The #1 Culprit)
The most common cause of dehalogenation is the presence of beta-hydrogens in the solvent. Primary and secondary alcohols (Ethanol, Isopropanol) are hydride donors that reduce your Palladium intermediate.
| Solvent Class | Risk Level | Recommendation | Why? |
| Alcohols (iPrOH, EtOH) | 🔴 HIGH | REMOVE | Act as hydride sources via |
| DMF / DMA | 🟠 MED | MONITOR | Can decompose to form hydrides (formates) at high temps (>100°C). |
| Ethers (THF, Dioxane) | 🟢 LOW | PREFERRED | Stable, good solubility for benzoic acids. |
| Toluene / Water | 🟢 LOW | PREFERRED | Biphasic systems often suppress dehalogenation. |
The Base System
Strong alkoxide bases (like Sodium Ethoxide or Sodium tert-butoxide) promote dehalogenation.
-
The Fix: Switch to inorganic bases.
-
Recommendation: Use
(Potassium Phosphate Tribasic) or (Cesium Carbonate). These provide necessary activation without acting as hydride donors.
Catalyst & Ligand Architecture
Your substrate has a free amino group (
-
The Risk: The amine can coordinate to the Palladium, poisoning the catalyst and slowing down the cycle.[1] A slow cycle gives the intermediate more time to find a hydride and dehalogenate.[1]
-
The Fix: Use a catalyst with a bulky, electron-rich ligand that forces the cycle forward.
-
Recommendation: Pd(dppf)Cl2 or XPhos Pd G2 . Avoid simple Pd(PPh3)4.
Module 3: Optimized Protocol
Scenario: Suzuki Coupling of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid with an aryl boronic acid.
Objective: Maximize Yield, Minimize Dehalogenation (<2%).
Step-by-Step Methodology:
-
Preparation:
-
Dry all glassware. Moisture is a proton source.
-
Degassing is Critical: Oxygen promotes homocoupling and catalyst decomposition. Spurge solvents with Argon/Nitrogen for at least 15 minutes before adding the catalyst.
-
-
Reaction Setup:
-
Substrate: 1.0 equiv (2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid)
-
Boronic Acid: 1.2 – 1.5 equiv (Excess forces the transmetallation step, outcompeting dehalogenation).
-
Base: 3.0 equiv
(dissolved in minimum water). -
Catalyst: 3-5 mol% Pd(dppf)Cl2·DCM .
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: The water is necessary for the inorganic base solubility but keep the ratio low.
-
-
Execution:
-
Heat to 80°C - 90°C.
-
Do not overheat. Temperatures >100°C in the presence of amine/DMF can trigger radical dehalogenation.
-
Monitor by LCMS at 1 hour. If the starting material is consumed, stop immediately. Prolonged heating after conversion increases byproduct formation.
-
Module 4: Decision Tree for Troubleshooting
Use this logic flow to diagnose your specific issue.
Figure 2: Diagnostic logic for isolating the cause of reaction failure.
FAQ: Frequently Asked Questions
Q: Can I protect the amine to prevent side reactions?
A: Yes, and it is highly recommended. The free aniline (
Q: Why does the -OCF3 group matter? A: The trifluoromethoxy group is strongly electron-withdrawing. This makes the C-Br bond more reactive toward oxidative addition (which is good), but it also renders the aromatic ring electron-deficient. Electron-poor rings are more susceptible to radical-type hydrodehalogenation if the catalytic cycle stalls [1].
Q: I see the dehalogenated product in my starting material bottle. What happened? A: This is rare but possible if the material was stored in light or near reducing agents. However, it is more likely that the impurity was generated during the synthesis of the starting material itself (likely during a bromination step that wasn't quenched correctly). Always QC your starting material. If the impurity is present at >1% before you start, purification is required, as it will co-elute with your product.
Q: Can I use Ethanol if I lower the temperature? A: We advise against it. Even at 60°C, ethanol can act as a hydride donor in the presence of Palladium. If you need a protic co-solvent for solubility, water is safer than secondary alcohols. If an alcohol is chemically required, use tert-butanol (tBuOH), as it lacks the beta-hydrogens necessary for hydride elimination [2].
References
-
Mechanistic Insight into Hydrodehalogenation
-
Solvent Effects in Cross-Coupling
-
Dehalogenation Troubleshooting & Ligands
-
General Suzuki Mechanism & Side Reactions
Sources
Technical Support Center: Navigating the Purification of Trifluoromethoxy-Containing Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common challenges encountered during the purification of trifluoromethoxy-containing aromatic compounds. The unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group, while beneficial for molecular design, often introduce significant hurdles in achieving high purity. This resource, presented in a question-and-answer format, offers troubleshooting strategies and detailed protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my trifluoromethoxy-substituted aromatic compounds so difficult to separate from impurities using normal-phase column chromatography?
A1: The purification challenges you're facing are rooted in the distinct electronic and physical properties of the trifluoromethoxy group.[1][2][3] Here's a breakdown of the underlying reasons and what you can do about it:
-
High Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04.[1][3] This high lipophilicity means your compound will have very good solubility in nonpolar solvents, making it "runny" on silica gel. It often co-elutes with other nonpolar impurities.
-
Strong Electron-Withdrawing Effect: The powerful electron-withdrawing nature of the -OCF₃ group can significantly alter the polarity of the entire molecule.[2] This effect can sometimes lead to unexpected elution patterns that don't correlate well with simple polarity predictions.
-
Weak Intermolecular Interactions: Unlike a methoxy group, the oxygen in the -OCF₃ group is a poor hydrogen bond acceptor due to the electron-withdrawing fluorine atoms.[1] This reduces the potential for strong interactions with the silica stationary phase, leading to faster elution.
Troubleshooting Strategies:
-
Optimize Your Solvent System:
-
Start with a very nonpolar mobile phase (e.g., pure hexanes or heptane) and gradually increase the polarity with small increments of a more polar solvent like ethyl acetate or dichloromethane.
-
Consider using a ternary solvent system. For example, adding a small amount of a third solvent with intermediate polarity, like toluene or diethyl ether, can sometimes fine-tune the separation.
-
Utilize Thin Layer Chromatography (TLC) extensively to screen for the optimal solvent system before committing to a column. Aim for an Rf value of 0.2-0.3 for your target compound.[4]
-
-
Consider Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): Given the lipophilic nature of -OCF₃ compounds, reverse-phase chromatography is often a more effective technique. The separation is based on hydrophobic interactions, which can provide better resolution for nonpolar compounds.
-
Fluorinated Stationary Phases: For particularly challenging separations, consider using a column with a fluorinated stationary phase. These phases can offer unique selectivity for fluorinated molecules through fluorine-fluorine interactions.
-
-
Column Loading and Dimensions:
-
Avoid overloading the column. A good rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[4]
-
Use a long, thin column to maximize the separation distance between bands.
-
Q2: I'm struggling with the crystallization of my trifluoromethoxy-aromatic compound. It either oils out or remains soluble even at low temperatures. What can I do?
A2: Crystallization of -OCF₃ containing compounds can be tricky due to their high solubility in many organic solvents and sometimes weak crystal packing forces. Here’s a systematic approach to troubleshoot this:
-
Solvent Selection is Key: The goal is to find a solvent system where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Single Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, heptane, toluene, ethyl acetate, ethanol, methanol, isopropanol).
-
Binary Solvent Systems (Solvent/Anti-solvent): This is often the most successful approach. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until you see persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. Common combinations include:
-
Dichloromethane/Hexanes
-
Ethyl Acetate/Hexanes
-
Toluene/Heptane
-
Methanol/Water (if your compound has some polarity)
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.
-
-
Dealing with Oils: If your compound oils out, try the following:
-
Re-heat the mixture to dissolve the oil.
-
Add a small amount of the "good" solvent to prevent the solution from becoming too supersaturated upon cooling.
-
Try a different solvent system altogether.
-
Q3: My purified compound still shows the presence of positional isomers. How can I separate them?
A3: The separation of positional isomers of trifluoromethoxy-aromatic compounds is a common and significant challenge, as they often have very similar polarities and boiling points.[5]
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.
-
Method Development: Start with a standard C18 column and a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Alternative Stationary Phases: If a C18 column doesn't provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column. PFP columns are particularly well-suited for separating aromatic and fluorinated compounds due to their unique electronic and steric interactions.
-
-
Gas Chromatography (GC): For volatile isomers, GC can be an excellent analytical and sometimes preparative technique.
-
Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a cyanopropyl phase) will likely provide better separation of isomers than a nonpolar phase.
-
Temperature Programming: A slow, carefully optimized temperature ramp can significantly improve the resolution between closely eluting peaks.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for chiral and achiral isomer separations, often providing faster separations and using less organic solvent than HPLC.
Experimental Protocols
Protocol 1: Optimized Column Chromatography for a Lipophilic Trifluoromethoxy-Aromatic Compound
-
Slurry Preparation: In a beaker, add silica gel to your chosen low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining off the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a relatively nonpolar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent on a rotary evaporator. Carefully layer the dry, impregnated silica onto the top of your column bed.
-
Elution: Begin eluting with your low-polarity mobile phase. If the compound does not move, gradually increase the polarity of the eluent. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Binary Solvent System
-
Place the crude trifluoromethoxy-aromatic compound in a clean Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring until the solid is completely dissolved.
-
Slowly add a "bad" solvent (e.g., hexanes) dropwise while the solution is still warm until you observe a persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold "bad" solvent.
-
Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Purification Techniques for Isomer Separation
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Advantages | Disadvantages |
| HPLC | C18, Phenyl-hexyl, PFP | Acetonitrile/Water Gradient | High resolution, widely applicable | Requires reference standards for quantification |
| GC | Polyethylene glycol, Cyanopropyl | Helium | Excellent for volatile compounds, high sensitivity | Not suitable for non-volatile or thermally labile compounds |
| SFC | Chiral or Achiral Phases | Supercritical CO₂ with co-solvents | Fast separations, reduced organic solvent waste | Higher initial instrument cost |
Visualization of Workflows
Caption: A logical workflow for the purification of trifluoromethoxy-aromatic compounds.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F. Wiley Online Library. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Trifluoromethoxy group. Wikipedia. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. National Institutes of Health (NIH). [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. ACS Publications. [Link]
-
GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. ResearchGate. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (NIH). [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]
Sources
Technical Support Center: Optimizing Solubility of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Current Status: Active Ticket ID: SOL-OCF3-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Solubility Paradox
Researchers frequently encounter solubility "walls" with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid .[1] This molecule presents a classic solubility paradox :
-
Zwitterionic Locking: The ortho-amino and carboxylic acid groups form strong intramolecular hydrogen bonds (or intermolecular zwitterionic lattices), significantly reducing solubility in non-polar organic solvents like dichloromethane (DCM) or toluene.[1]
-
Lipophilic Shielding: The trifluoromethoxy (-OCF
) and bromo (-Br) groups are highly lipophilic (Hansch value for -OCF is ), making the compound resistant to dissolution in pure water despite the carboxylic acid tail.[1]
This guide provides field-proven protocols to overcome these barriers without compromising reaction integrity.
Module 1: Solvent Selection & Screening
User Question: "I'm trying to run a standard amide coupling, but the starting material won't dissolve in DCM or THF. What are my alternatives?"
The "Golden Solvents" for Anthranilic Derivatives
Do not rely on standard lipophilic solvents alone. The -OCF
| Solvent Class | Recommended Solvent | Solubility Rating | Context / Application |
| Polar Aprotic | DMF / DMSO | ⭐⭐⭐⭐⭐ (Excellent) | Universal solvent.[1] Hard to remove; use for high-temp reactions or as a spike (5-10% v/v). |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | ⭐⭐⭐⭐⭐ (Excellent) | Best for metal-catalyzed cross-couplings (Suzuki/Buchwald) where high T is needed.[1] |
| Ethers | THF / 2-MeTHF | ⭐⭐⭐ (Moderate) | Good for reductions.[1] Often requires gentle heating (40°C) to break the crystal lattice. |
| Chlorinated | DCM / Chloroform | ⭐⭐ (Poor) | Not recommended as a primary solvent unless the acid is protected (esterified).[1] |
| Alcohols | Methanol / Ethanol | ⭐⭐⭐⭐ (Good) | Excellent for hydrogenation or esterification.[1] Avoid if using electrophiles sensitive to -OH.[1] |
The "Spike" Strategy
If your reaction must be run in a non-polar solvent (e.g., DCM for a Friedel-Crafts or specific coupling), use a Solubility Spike :
-
Protocol: Dissolve the substrate in the minimum volume of DMF (e.g., 0.5 mL per mmol), then dilute with your primary solvent (DCM).[1]
-
Ratio: Maintain a 1:10 to 1:20 ratio of DMF:DCM to keep the substrate in solution while minimizing workup difficulty.
Module 2: Advanced Solubilization Protocols
User Question: "I need to use this in an aqueous reaction (Suzuki coupling in water/dioxane), but it floats as a solid. How do I fix this?"
Protocol A: In-Situ Salt Formation (The "Ion Switch")
The most effective way to solubilize this compound in aqueous or semi-aqueous media is to exploit the carboxylic acid (
Step-by-Step:
-
Calculate Base: Use 1.05 equivalents of a mild inorganic base (NaHCO
, K CO , or LiOH). -
Dissolution: Suspend the acid in water/organic mixture.
-
Activation: Add the base as a solid or concentrated aqueous solution.
-
Observation: The slurry should clear within 5–10 minutes as the carboxylate salt forms.
-
Note: The -OCF
group makes the ring electron-deficient, slightly increasing the acidity of the COOH group compared to unsubstituted benzoic acid [1].[1]
-
Protocol B: Breaking the Intramolecular H-Bond
In non-polar solvents, the amine and acid groups "bite" each other (Intramolecular H-bond), hiding the polar heads and exposing the lipophilic -Br and -OCF
-
Solution: Add a H-bond disruptor .
-
Reagent: TFA (Trifluoroacetic acid) at 1–2% v/v.[1]
-
Mechanism: Protonates the amine, breaking the internal H-bond and forcing the molecule to interact with the solvent.[1] Only use if your reaction tolerates acidic conditions.
Module 3: Reaction-Specific Troubleshooting
Scenario 1: Amide Coupling (EDC/HATU)
-
Issue: Reaction slurry is too thick; stirring stops.
-
Fix: Switch to DMF or DMAc (Dimethylacetamide).[1] If product isolation is a concern, pour the reaction mixture into ice-cold 5% LiCl solution during workup. The LiCl forces the DMF into the aqueous phase, precipitating your organic product cleanly.
Scenario 2: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
-
Issue: The -Br is the reactive site, but the free acid poisons the catalyst or reduces solubility.[1]
-
Fix: Protect the acid as a Methyl Ester first.
-
Why? Esters of trifluoromethoxy-benzoic acids are typically oils or low-melting solids with high solubility in Toluene, THF, and Dioxane [2].[1]
-
Quick Methylation: MeOH + H
SO (cat.) reflux for 2 hours.
-
Module 4: Decision Logic & Workflows
Visual Guide: Solubility Decision Tree
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on reaction constraints.
Visual Guide: Mechanism of Insolubility
Figure 2: The "Lock and Key" mechanism. The intramolecular H-bond locks the molecule; Base or Polar Solvents unlock it.[1]
References
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem. Link[1]
-
Chem-Impex. (n.d.).[1] 3-(Trifluoromethoxy)benzoic acid Product Guide. Link
-
BenchChem. (2025).[1][2] Technical Guide to the Solubility and Stability of Fluorinated Benzoic Acids. Link[1]
-
PubChem. (2025).[1][3] 2-Amino-4-bromo-5-fluorobenzoic acid (Analogous Structure Properties). National Library of Medicine. Link[1]
Disclaimer: All protocols described herein should be performed in a controlled laboratory environment by qualified personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic compounds.
Sources
Identifying and minimizing byproducts in the synthesis of derivatives from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
Welcome to the technical support center for the synthesis of derivatives from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately streamlining your synthetic workflows.
Introduction: Understanding the Reactivity of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a valuable starting material in medicinal chemistry and materials science due to its unique combination of reactive sites. The molecule features a nucleophilic amino group, a carboxylic acid suitable for various coupling reactions, a bromo substituent ideal for cross-coupling reactions, and a stable trifluoromethoxy group that can enhance the pharmacokinetic properties of the final compound. However, the interplay of these functional groups can also lead to specific challenges and the formation of unwanted byproducts. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Amide Coupling Reactions
Question 1: I am attempting an amide coupling with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid and a primary amine, but I am observing low yields and unreacted starting material. What could be the cause and how can I optimize the reaction?
Answer:
Low yields in amide coupling reactions with this substrate are often due to the deactivated nature of the amino group on the benzoic acid, which can interfere with some coupling reagents, and the steric hindrance around the carboxylic acid. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Ineffective Activation of the Carboxylic Acid: Standard coupling reagents might not be efficient enough to overcome the electronic and steric hurdles.
-
Solution 1: Choice of Coupling Reagent: Employ more robust coupling reagents. Phosphonium-based reagents like BOP or PyBOP , or aminium/uronium reagents such as HATU or HBTU , are often more effective than carbodiimides (e.g., EDC) alone for challenging couplings.[1] These reagents can be used with additives like HOBt or HOAt to minimize side reactions and improve efficiency.[2]
-
Cause 2: Suboptimal Base: The choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or incomplete deprotonation of the amine.
-
Solution 2: Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less likely to compete with your primary amine as a nucleophile. Ensure you use an adequate amount of base, typically 2-3 equivalents, especially if your amine starting material is a salt (e.g., hydrochloride).[3]
-
Cause 3: Poor Nucleophilicity of the Coupling Amine: If the amine you are coupling is also electronically deactivated or sterically hindered, the reaction will be even more challenging.[2]
-
Solution 3: More Forcing Conditions: Consider increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time. Alternatively, you can convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine. This two-step process is often more effective for difficult couplings.[1]
Experimental Protocol: Optimized Amide Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid in anhydrous DMF.
-
Reagent Addition: Add 1.2 equivalents of the desired primary or secondary amine, followed by 1.2 equivalents of HATU and 2.5 equivalents of DIEA.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ to remove unreacted acid and with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the decarboxylated starting material. What is causing this and how can I prevent it?
Answer:
The observation of a decarboxylated byproduct, 3-bromo-4-(trifluoromethoxy)aniline, points towards thermal or catalytically induced decarboxylation of the benzoic acid.
-
Cause 1: High Reaction Temperatures: Benzoic acids, particularly those with electron-donating groups like the amino group, can undergo decarboxylation at elevated temperatures.[4][5] This is a known challenge for aromatic carboxylic acids.[6]
-
Solution 1: Temperature Control: Whenever possible, run your reactions at or below room temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. For amide couplings, using a more reactive coupling agent can often allow for lower reaction temperatures.
-
Cause 2: Radical Decarboxylation: Some reaction conditions, especially those involving transition metals or radical initiators, can promote radical decarboxylation.[4][7]
-
Solution 2: Reaction Condition Optimization: If you are performing a cross-coupling reaction, carefully screen your catalyst, ligands, and solvent to find conditions that favor the desired transformation over decarboxylation. Running the reaction in the dark can sometimes mitigate photo-induced radical pathways.
Troubleshooting Decarboxylation
| Symptom | Potential Cause | Recommended Action |
| Appearance of 3-bromo-4-(trifluoromethoxy)aniline in LC-MS or NMR | High reaction temperature | Lower the reaction temperature. Use a more active catalyst or reagent to facilitate the reaction at a lower temperature. |
| Significant byproduct formation in transition metal-catalyzed reactions | Radical decarboxylation pathway | Screen different ligands and solvents. Consider adding a radical scavenger if compatible with the desired reaction. |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: I am trying to perform a Suzuki-Miyaura coupling at the bromo position, but I am getting a mixture of the desired product and a debrominated byproduct. How can I improve the selectivity?
Answer:
The formation of a debrominated byproduct, 2-Amino-5-(trifluoromethoxy)benzoic acid, during a Suzuki coupling is a common issue.
-
Cause 1: Proto-dehalogenation: This side reaction can occur when the organopalladium intermediate reacts with a proton source in the reaction mixture before transmetalation with the boronic acid can take place. Water and alcohols are common proton sources.
-
Solution 1: Anhydrous Conditions and Solvent Choice: Ensure your solvents and reagents are anhydrous. Using aprotic solvents like 1,4-dioxane or toluene can be beneficial. While some Suzuki reactions use water as a co-solvent, minimizing its amount or using a different solvent system might be necessary.[8]
-
Cause 2: Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions.
-
Solution 2: Optimize Reaction Parameters:
-
Base: The choice of base is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate transmetalation compared to weaker bases like K₂CO₃.[8]
-
Ligand: Use a ligand that promotes fast oxidative addition and reductive elimination. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often effective.[8]
-
Boronic Acid Quality: Ensure your boronic acid is of high purity and not decomposed, as impurities can inhibit the catalyst.
-
Question 4: My Buchwald-Hartwig amination is giving low yields, and I suspect catalyst deactivation. What are the likely causes with this substrate?
Answer:
The 2-amino group on your starting material can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive complexes and hindering the catalytic cycle.[9]
-
Cause 1: Catalyst Inhibition by the Substrate's Amino Group: The lone pair on the nitrogen of the 2-amino group can coordinate to the palladium center, inhibiting its reactivity.
-
Solution 1: Ligand Selection and Loading: Use a strongly coordinating, bulky ligand (e.g., a biarylphosphine ligand) that can outcompete the substrate's amino group for binding to the palladium.[10] Increasing the ligand-to-palladium ratio might also be beneficial.
-
Cause 2: Inappropriate Base: Strong, sterically hindered bases are typically required for Buchwald-Hartwig reactions.
-
Solution 2: Use of Strong, Non-nucleophilic Bases: Bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective in promoting the reaction.[11]
Workflow for Optimizing a Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF₃) group under typical reaction conditions?
A1: The trifluoromethoxy group is generally very stable due to the strong carbon-fluorine bonds.[12] It is resistant to many acidic and oxidative conditions. However, it can be susceptible to hydrolysis under strongly basic conditions, particularly at elevated temperatures, which can lead to the formation of a hydroxyl group.[12][13] It is advisable to avoid prolonged exposure to strong aqueous bases at high temperatures.
Q2: Can I perform reactions on the amino group of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid?
A2: Yes, but the amino group is electronically deactivated due to the electron-withdrawing effects of the carboxylic acid and the trifluoromethoxy group. This reduced nucleophilicity means that reactions like acylation or sulfonylation may require more forcing conditions or highly reactive electrophiles compared to a more electron-rich aniline.[2]
Q3: What are the best general strategies for purifying derivatives of this compound?
A3: The purification strategy will depend on the specific derivative. However, here are some general guidelines:
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying a wide range of derivatives. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.[14]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.[14]
-
Acid-Base Extraction: For derivatives that retain the carboxylic acid or amino group, an acid-base workup can be very effective for removing neutral impurities. Conversely, if your product is neutral, this technique can remove acidic or basic starting materials and byproducts.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. Many of the reagents used in the synthesis of derivatives, such as coupling reagents, strong bases, and palladium catalysts, have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood, especially when handling volatile or toxic substances.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Jiang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Filler, R., & Novar, H. (1961). Fluorinated Aromatic Amino Acids. II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry.
- Jiang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids.
- Shang, R., & Fu, Y. (2018). Protodecarboxylation of benzoic acids under radical conditions.
- The Dow Chemical Company. (1978). Process for the decarboxylation-oxidation of benzoic acid compounds.
- Benchchem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
- Panda, S. R., et al. (2024). protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate. International Journal of Biology, Pharmacy and Allied Sciences.
- Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Beg, M. A. A., & Clark, H. C. (1961). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART III. PHENYLBISTRIFLUOROMETHYLPHOSPHINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry.
- Benchchem. (n.d.). optimization of reaction conditions for derivatizing 2-Amino-4-bromo-6-nitrobenzoic acid.
- LibreTexts. (2023).
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
- Subaru. (n.d.). 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)benzoic Acid.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Kashani, S. K., et al. (2022).
- Reddy, R. P., et al. (2007). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Letters in Organic Chemistry.
- Carl ROTH. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid, 100 g.
- PubChem. (n.d.). 2-Amino-4-bromo-5-fluorobenzoic acid.
- University of Washington. (n.d.). Amide Coupling - Biofilm Inhibitor Synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)
- Reddit. (2022). amide coupling help.
- amphoteros. (2014).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Zhang, Z., et al. (2022).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Thermo Fisher Scientific. (n.d.). Improving aggregate removal to enhance clinical manufacturing of MAbs.
- Advanced ChemBlocks. (n.d.). 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid 97%.
- uBibliorum. (2018).
- Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid.
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Technical Support Center: Scaling Up Reactions with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. It addresses common challenges encountered during the scale-up of reactions involving this versatile building block, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid.
Q1: What are the primary safety precautions I should take when handling 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid?
A1: 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[1] Standard personal protective equipment (PPE) is mandatory, including chemical safety goggles, nitrile rubber gloves (with a minimum layer thickness of 0.11 mm), and a lab coat.[2] In case of skin contact, wash the affected area thoroughly with soap and water.[1][3] If eye contact occurs, rinse cautiously with water for several minutes.[1]
Q2: What are the general solubility characteristics of this compound?
Q3: How does the electronic nature of the substituents on the aromatic ring influence its reactivity in common cross-coupling reactions?
A3: The 2-amino group is an electron-donating group, while the 4-bromo and 5-(trifluoromethoxy) groups are electron-withdrawing. This electronic profile makes the aryl bromide a suitable substrate for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group can make the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, a key step in reactions like Suzuki and Buchwald-Hartwig aminations.
Section 2: Troubleshooting Guide for Common Scale-Up Reactions
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of reactions involving 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid.
Amide Bond Formation
Amide coupling is a frequent transformation for this benzoic acid derivative.
Q4: I am experiencing low yields during the scale-up of an amide coupling reaction with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid. What are the likely causes and how can I improve the outcome?
A4: Low yields in amide coupling reactions can stem from several factors, particularly during scale-up.[6] Here is a systematic approach to troubleshooting:
-
Activation of the Carboxylic Acid: Inefficient activation of the carboxylic acid is a primary culprit. While common coupling reagents like DCC and EDC are effective, their byproducts (DCU and EDU, respectively) can complicate purification on a larger scale.[7]
-
Recommendation: Consider using coupling reagents that generate water-soluble byproducts, such as HATU or HBTU, in combination with a non-nucleophilic base like diisopropylethylamine (DIEA).[7] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride can be a cost-effective and efficient activation method for scale-up, provided the other functional groups in your substrate are compatible.[6]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate. While many couplings proceed at room temperature, gentle heating may be necessary for less reactive amines.
-
Solvent: The choice of solvent is critical. Aprotic solvents like DMF or DCM are commonly used. Ensure your starting materials are fully dissolved to avoid heterogeneity issues that can hinder the reaction on a larger scale.
-
-
Purity of Starting Materials: Impurities in either the benzoic acid derivative or the amine can interfere with the reaction. Ensure both starting materials are of high purity.
Experimental Protocol: Scale-Up of Amide Coupling via Acid Chloride Formation
-
In a clean, dry, inerted reactor, suspend 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM or toluene, ~5-10 mL per gram of acid).
-
Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux (e.g., 40 °C for DCM) until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
In a separate reactor, dissolve the amine (1.0-1.1 eq) and a suitable base (e.g., triethylamine or DIEA, 2.0-2.5 eq) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Proceed with an appropriate aqueous workup and purification.
Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the ring is an excellent handle for Suzuki-Miyaura cross-coupling reactions to form C-C bonds.
Q5: My Suzuki-Miyaura coupling reaction with 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is giving low yields and significant amounts of debrominated starting material upon scale-up. How can I address this?
A5: Low yields and debromination are common issues in Suzuki couplings, especially with electron-rich or sterically hindered substrates.[8]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate the oxidative addition step and promote reductive elimination.[8][9] Pre-catalysts such as XPhos Pd G3 or G4 can also offer improved activity and stability.[9]
-
Base Selection: The base plays a crucial role in activating the boronic acid.[10] Strong bases can sometimes promote debromination.[8]
-
Recommendation: If using a strong base like K₃PO₄, ensure anhydrous conditions. Alternatively, consider a milder base like K₂CO₃ or Cs₂CO₃. The use of aqueous base solutions is common, but this can sometimes exacerbate debromination. Experiment with different base strengths and solvent systems (e.g., dioxane/water, toluene/water/ethanol).[9][11]
-
-
Reaction Temperature: Excessive heat can lead to catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.
-
Degassing: Palladium(0) catalysts are oxygen-sensitive. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
Troubleshooting Suzuki Coupling Issues
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Switch to a more active ligand (e.g., XPhos, SPhos) or a pre-catalyst. Ensure rigorous degassing. |
| Poor boronic acid quality | Use fresh, high-purity boronic acid or its corresponding pinacol ester. | |
| Significant Debromination | Base is too strong | Switch to a milder base (e.g., K₂CO₃) or use anhydrous conditions. |
| Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedure. |
| Catalyst loading is too high | Optimize catalyst loading (typically 1-5 mol%). |
Buchwald-Hartwig Amination
The bromo-substituent can also be used for C-N bond formation via Buchwald-Hartwig amination.
Q6: I am attempting a Buchwald-Hartwig amination on a large scale and facing issues with incomplete conversion and difficult purification. What are the key parameters to optimize?
A6: Buchwald-Hartwig aminations can be sensitive to reaction conditions, and scaling up can introduce new challenges.[12]
-
Catalyst, Ligand, and Base Combination: This is the most critical parameter. The optimal combination is highly substrate-dependent.
-
Recommendation: For aryl bromides, a common starting point is a Pd catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos.[13] The choice of base is also crucial, with strong, non-nucleophilic bases like LHMDS or NaOtBu often being effective.[13] High-throughput experimentation on a small scale can be invaluable for quickly screening different combinations before scaling up.[12]
-
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure the solvent is rigorously dried, as water can interfere with the catalytic cycle.
-
Temperature: These reactions often require elevated temperatures (80-110 °C). Ensure uniform heating of the reaction mixture, which can be a challenge in large reactors.
-
Purification: The purification of products from Buchwald-Hartwig reactions can be complicated by the presence of residual catalyst, ligands, and inorganic salts.
-
Recommendation: After the reaction, a thorough aqueous workup is essential. In some cases, filtration through a pad of celite can help remove some of the palladium residues. Column chromatography is often necessary for final purification.
-
Workflow for Buchwald-Hartwig Amination Scale-Up
Caption: A typical workflow for scaling up a Buchwald-Hartwig amination reaction.
Section 3: Data and References
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrF₃NO₃ |
| Molecular Weight | 300.03 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 138-144 °C[14] |
Note: Physical properties can vary slightly depending on the supplier and purity.
References
- Smolecule. (2024, August 10). Buy 2-Amino-5-bromo-4-(trifluoromethyl)benzaldehyde.
- Santa Cruz Biotechnology. (2022, December 22). Benzoic Acid Safety Data Sheet.
- Fisher Scientific. (2024, March 3). 2-Amino-5-(trifluoromethoxy)benzoic acid SAFETY DATA SHEET.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- Thermo Fisher Scientific. (2025, September 22). 2-(Trifluoromethoxy)benzoic acid SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (n.d.). 2-Amino-3-bromo-5-fluorobenzoic acid SAFETY DATA SHEET.
- Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)benzoic acid.
- CymitQuimica. (n.d.). 2'-AMINO-5'-BROMO-2,2,2-TRIFLUOROACETOPHENONE SAFETY DATA SHEET.
- Molecules. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- Nature Protocols. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
- Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2022, March 24). amide coupling help.
- Reddit. (2024, September 4). Struggling with Suzuki Reaction.
- ACS Omega. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Chemical Society Reviews. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Thermo Fisher Scientific. (n.d.). 2-Amino-5-(trifluoromethoxy)benzoic acid, 98%.
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Validation & Comparative
The Trifluoromethoxy Group: A Bioisosteric Advantage in Benzoic Acid Derivatives for Enhanced Biological Activity
A Senior Application Scientist's Guide to Leveraging the -OCF₃ Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the vast arsenal of functional groups available to researchers, the trifluoromethoxy (-OCF₃) group has emerged as a powerful tool for optimizing the biological activity of aromatic scaffolds, including the ubiquitous benzoic acid core. This guide provides a comprehensive comparison of trifluoromethoxy-substituted benzoic acid derivatives against their non-fluorinated and other halogenated or alkylated counterparts. We will delve into the physicochemical underpinnings of the -OCF₃ group's influence, supported by experimental data, and provide detailed protocols for assessing these critical parameters.
The Physicochemical Impact of the Trifluoromethoxy Group: More Than Just a Bulky Methoxy
The trifluoromethoxy group is often considered a bioisostere of the methoxy (-OCH₃) or chloro (-Cl) group, yet it possesses a unique combination of electronic and steric properties that set it apart.[1] Its strong electron-withdrawing nature, coupled with high lipophilicity, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1][2]
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability . The carbon-fluorine bond is exceptionally strong, rendering the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common fate for the more labile methoxy group.[1] This increased stability often translates to a longer in vivo half-life and improved bioavailability.
Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] This property can enhance a compound's ability to cross cellular membranes, a critical step for reaching intracellular targets. However, this increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.
Below is a table summarizing the key physicochemical properties of the trifluoromethoxy group in comparison to other common substituents on a benzoic acid scaffold.
| Substituent | Hansch π (Lipophilicity) | Hammett σ (Electronics) |
| -OCF₃ | +1.04 | +0.35 (meta), +0.25 (para) |
| -CF₃ | +0.88 | +0.43 (meta), +0.54 (para) |
| -Cl | +0.71 | +0.37 (meta), +0.23 (para) |
| -Br | +0.86 | +0.39 (meta), +0.23 (para) |
| -CH₃ | +0.56 | -0.07 (meta), -0.17 (para) |
| -OCH₃ | -0.02 | +0.12 (meta), -0.27 (para) |
Data compiled from various sources.
Comparative Biological Activity: A Case Study in Enzyme Inhibition
The true measure of a functional group's utility lies in its impact on biological activity. A comparative study on a series of benzenesulfonic ester derivatives as inhibitors of α-glucosidase, an enzyme relevant to diabetes, provides compelling evidence for the benefits of the trifluoromethoxy group.
| Compound | Substituent at C-5 of Acetophenone | Substituent at para-position of Benzenesulfonyl | α-Glucosidase IC₅₀ (µM) |
| 2e | 5-Fluoro | 4-Trifluoromethoxy | 3.1 ± 0.043 |
| 2d | 5-Fluoro | 4-Trifluoromethyl | 6.4 ± 0.012 |
| 2f | 5-Fluoro | 4-Methoxy | 5.3 ± 0.159 |
| Acarbose (Standard) | - | - | 6.4 ± 0.134 |
Adapted from: Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones.[3]
In this study, the 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative 2e exhibited the highest inhibitory activity against α-glucosidase, with an IC₅₀ value of 3.1 µM.[3] This was significantly more potent than the trifluoromethyl-substituted analog 2d (IC₅₀ = 6.4 µM) and the methoxy-substituted analog 2f (IC₅₀ = 5.3 µM).[3] This data strongly suggests that the unique electronic and lipophilic properties of the trifluoromethoxy group contribute to a more favorable interaction with the enzyme's active site.
Experimental Protocols for Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for assessing key drug-like properties.
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method
Causality: The distribution coefficient (logD) at a physiological pH is a critical parameter that influences a compound's absorption and membrane permeability. The shake-flask method, while traditional, remains the gold standard for its direct measurement of partitioning behavior.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1-octanol solution saturated with phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare a PBS solution (pH 7.4) saturated with 1-octanol.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
-
Partitioning:
-
In a glass vial, add a known volume of the saturated PBS.
-
Add a small volume of the test compound stock solution to the PBS to achieve a final concentration in the low micromolar range.
-
Add an equal volume of the saturated 1-octanol.
-
Seal the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 1000 rpm) for 15 minutes to separate the aqueous and organic phases.
-
-
Quantification:
-
Carefully collect an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
-
Self-Validation: Run a known standard with a well-established logD value in parallel to validate the experimental setup. The two phases should be mutually saturated to prevent volume changes during the experiment.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Causality: Assessing a compound's susceptibility to metabolism by liver enzymes is crucial for predicting its in vivo half-life and potential for drug-drug interactions. Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[4][5]
Methodology:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Human liver microsomes (final concentration 0.5 mg/mL).
-
Phosphate buffer (pH 7.4).
-
Test compound (final concentration 1 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).
-
Self-Validation: Include a positive control compound with known metabolic lability (e.g., testosterone) and a negative control (incubation without the NADPH-regenerating system) to ensure the assay is performing correctly.
Protocol 3: In Vitro Enzyme Inhibition Assay (e.g., α-Glucosidase)
Causality: To determine the potency of a compound against a specific enzyme target, an in vitro inhibition assay is essential. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's efficacy.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) in the same buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add a small volume of the test compound dilutions (or DMSO for control).
-
Pre-incubate the enzyme and inhibitor at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
-
Detection:
-
Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., sigmoidal dose-response).
-
Self-Validation: Include a known inhibitor of the enzyme (e.g., acarbose for α-glucosidase) as a positive control to validate the assay's sensitivity and reproducibility.
Visualizing the Workflow and Rationale
To further clarify the experimental and logical flow of a comparative drug discovery campaign, the following diagrams are provided.
Caption: A streamlined workflow for the comparative analysis of substituted benzoic acid derivatives.
Caption: The logical relationship between the physicochemical properties of the -OCF₃ group and its impact on biological activity.
Conclusion
The trifluoromethoxy group offers a distinct and often advantageous profile compared to other common substituents in the design of benzoic acid-based drug candidates. Its ability to confer high lipophilicity and exceptional metabolic stability, coupled with its strong electron-withdrawing nature, provides medicinal chemists with a powerful lever to fine-tune the properties of their molecules. The presented experimental data and detailed protocols serve as a foundation for researchers to rationally incorporate the trifluoromethoxy group into their drug discovery programs, with the ultimate goal of developing more effective and safer therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
-
Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. PMC.[Link]
-
LipMetE – A useful tool for relating lipophilicity to metabolic stability in microsomes? Sygnature Discovery.[Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.[Link]
-
2,6-Bis(trifluoromethyl)benzoic acid. PMC.[Link]
-
2-(Trifluoromethyl)benzoic acid. PMC.[Link]
-
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed.[Link]
-
SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. PMC.[Link]
-
(PDF) 2-(Trifluoromethyl)benzoic acid. ResearchGate.[Link]
-
Synthesis and biological activities of new hybrid chalcones with benzoic acid. DergiPark.[Link]
-
Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms. PMC.[Link]
-
In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications.[Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. iMedPub.[Link]
-
Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.[Link]
-
SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. PubMed.[Link]
-
Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour.[Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC.[Link]
-
Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica.[Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate.[Link]
-
Positional and Conformational Isomerism in Hydroxybenzoic Acid: A Core-Level Study and Comparison with Phenol and Benzoic. ACS Publications.[Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.[Link]
-
Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lipophilic Metabolic Efficiency (LipMetE) and Drug Efficiency Indices to Explore the Metabolic Properties of the Substrates of Selected Cytochrome P450 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. nuvisan.com [nuvisan.com]
In Vitro Metabolic Stability of Compounds Derived from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic Acid
Executive Summary
2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid (and its isomeric analogs) serves as a critical "privileged scaffold" in the synthesis of next-generation kinase inhibitors (e.g., BTK, MEK) and advanced agrochemicals. Its value lies in the unique properties of the trifluoromethoxy (-OCF₃) group.
This guide compares the in vitro metabolic stability of compounds derived from this scaffold against their non-fluorinated (methoxy) and non-halogenated counterparts. The data demonstrates that the -OCF₃ moiety acts as a "metabolic shield," significantly extending half-life (
Comparative Analysis: The "Trifluoromethoxy Effect"
The primary metabolic liability for many benzoic acid-derived drugs is the oxidative metabolism of alkoxy groups by Cytochrome P450 (CYP450) enzymes. The substitution of a methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) is a classic bioisosteric replacement designed to mitigate this.
Table 1: Representative Metabolic Stability Profile (Microsomal Stability)
Data represents a comparative SAR trend analysis for benzamide derivatives synthesized from the title scaffold vs. standard alternatives.
| Feature | -OCF₃ Derivative (Target Scaffold) | -OCH₃ Derivative (Alternative) | -H Derivative (Unsubstituted) |
| Metabolic Liability | Low (Blocked Oxidation) | High (O-Demethylation) | Medium (Ring Hydroxylation) |
| HLM | > 60 min | 15 – 25 min | 30 – 45 min |
| < 15 (Stable) | > 50 (High Clearance) | 25 – 40 (Moderate) | |
| Lipophilicity (cLogP) | High (+1.04 | Moderate (-0.02 | Baseline |
| Primary Metabolite | Unchanged Parent / Amide Hydrolysis | Phenolic metabolite (Active/Toxic) | Hydroxylated Aryl |
Mechanistic Insight
-
Blockade of O-Dealkylation: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). CYP450 enzymes cannot easily abstract a fluorine atom to initiate the hemiacetal formation required for dealkylation.
-
Electronic Deactivation: The -OCF₃ group is strongly electron-withdrawing (
), which deactivates the aromatic ring towards electrophilic attack by metabolic enzymes, preventing ring hydroxylation at adjacent positions. -
Conformational Locking: The -OCF₃ group often adopts a conformation orthogonal to the phenyl ring, creating a steric shield that hinders enzyme access to the 4-bromo "handle" or the amide linker.
Visualizing the Metabolic Blockade
The following diagram illustrates the divergent metabolic fates of the methoxy vs. trifluoromethoxy derivatives.
Caption: Comparative metabolic fate showing the resistance of the trifluoromethoxy scaffold to CYP450-mediated O-dealkylation.
Detailed Experimental Protocol: Microsomal Stability Assay
To validate the stability of compounds derived from 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid, the following standardized protocol using Human Liver Microsomes (HLM) is recommended. This protocol ensures data is comparable across different chemical series.
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation of Reaction Mixture:
-
Dilute HLM to a concentration of 0.625 mg/mL in Phosphate Buffer.
-
Spike the Test Compound into the mixture to achieve a final concentration of 1 µM (0.1% DMSO final).
-
Control: Include a positive control (e.g., Verapamil or Testosterone) and a negative control (Warfarin).
-
-
Pre-Incubation:
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH (final concentration 1 mM) to initiate the reaction.
-
Total Reaction Volume: Typically 200 µL per time point.
-
-
Sampling (Time Course):
-
At designated time points (
min), remove a 30 µL aliquot. -
Immediately dispense into 120 µL of ice-cold Quench Solution (ACN + IS) to stop the reaction.
-
-
Processing:
-
Vortex plates for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Plot ln(% Remaining) vs. Time .
-
Calculate the slope (
) of the linear regression. -
Half-life (
): [1] -
Intrinsic Clearance (
):
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Synthesis & Application Context
This specific scaffold, 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid , is particularly valuable because it offers three distinct vectors for chemical modification, allowing researchers to fine-tune the metabolic profile further:
-
2-Amino Group: Can be cyclized to form quinazolinones (common in kinase inhibitors).
-
4-Bromo Group: Allows for Suzuki-Miyaura coupling to introduce biaryl systems without affecting the stable -OCF₃ group.
-
Benzoic Acid: Precursor for amides or esters.
Case Study Relevance: In the development of BTK inhibitors (e.g., similar to Ibrutinib or Acalabrutinib analogs), replacing a methoxy group on the phenyl ring with a trifluoromethoxy group has been shown to increase metabolic stability in human hepatocytes by >2-fold , reducing the dosing frequency required in in vivo models.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry. [Link][2]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of the chemical entities we handle. The compound 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid is a structurally complex molecule, and its proper disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an analysis of its chemical properties and potential hazards.
Part 1: Deconstructing the Hazard Profile
To design a safe disposal plan, we must first understand the risks inherent in the molecule's structure. Each functional group contributes to its overall hazard profile, dictating the necessary handling precautions and the ultimate disposal pathway.
| Functional Group | Associated Hazard | Key Disposal Implication |
| Aromatic Amine | Potential for toxicity if inhaled, absorbed through the skin, or swallowed.[1] | Requires appropriate Personal Protective Equipment (PPE) during handling and waste packaging. |
| Bromine (Halogen) | Formation of corrosive and toxic Hydrogen Bromide (HBr) gas upon incineration.[1][2] Environmental persistence of halogenated compounds. | Waste must be segregated as Halogenated Organic Waste . Disposal must occur via an incinerator equipped with an acid gas scrubber.[3][4] |
| Trifluoromethoxy (-OCF₃) | Formation of highly corrosive and toxic Hydrogen Fluoride (HF) gas upon thermal decomposition.[1][3] | Reinforces the need for specialized high-temperature incineration with alkaline scrubbing systems to neutralize HF.[3] |
| Carboxylic Acid | Corrosive properties.[5] Reacts with bases. | Waste must be segregated from bases and other incompatible materials to prevent dangerous reactions in the waste container.[6][7] |
Based on this analysis, 2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid must be classified as a hazardous chemical waste, specifically a halogenated organic acid .
Part 2: Pre-Disposal Protocol: Segregation, Containment, and Labeling
Proper management at the point of generation is the most critical step in ensuring safe disposal.[8] Adherence to the following procedures is mandatory.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, whether in solid form or in solution, ensure the correct PPE is worn to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[9][10] | Protects against splashes of solutions or contact with solid dust, which can cause serious eye irritation.[2][10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[9] | Prevents skin contact, as the compound is a skin irritant and potentially harmful upon absorption.[2][11] |
| Protective Clothing | A lab coat or chemical-resistant apron.[10] | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | Handle only in a certified chemical fume hood or a well-ventilated area.[12] | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[2][10][11] |
Step 2: Segregate Waste Correctly
Chemical incompatibility is a major source of laboratory accidents. Never mix this waste with other waste streams.
-
Designated Waste Stream: This compound must be disposed of into a container clearly marked for "Halogenated Organic Waste" .[5][13]
-
Incompatibilities: Keep this waste stream strictly segregated from:
Step 3: Select and Label the Waste Container
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.[8]
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[6][14] The container must be in good condition, free from cracks or damage.
-
Labeling: The container must be clearly and legibly labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-Amino-4-bromo-5-(trifluoromethoxy)benzoic acid".
-
An accurate list of all contents, including any solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful, potentially Corrosive).[1]
-
The date of waste accumulation and the name of the generating researcher/laboratory.[6]
-
Part 3: The Disposal Pathway Decision Framework
The only environmentally sound and regulatory-compliant disposal method for this compound is through a licensed hazardous waste management facility. The following diagram illustrates the required workflow.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echa.europa.eu [echa.europa.eu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. canterbury.ac.nz [canterbury.ac.nz]
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- 8. danielshealth.com [danielshealth.com]
- 9. cfplus.cz [cfplus.cz]
- 10. fishersci.es [fishersci.es]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. justrite.com [justrite.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
